ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

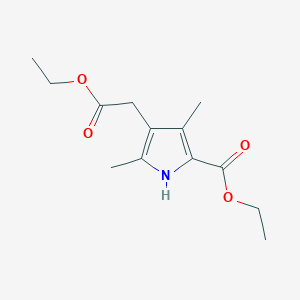

The compound ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is defined by its systematic IUPAC name, which reflects its substitution pattern on the pyrrole ring. The parent structure is a 1H-pyrrole ring substituted at positions 2, 3, 4, and 5. At position 2, a carboxylate ester group (-COOCH2CH3) is present, while positions 3 and 5 are occupied by methyl groups (-CH3). Position 4 features a 2-ethoxy-2-oxoethyl substituent (-CH2COOCH2CH3), which consists of an acetyl group esterified with ethanol.

The structural formula can be represented as follows:

- Core structure : 1H-pyrrole ring

- Substituents :

- Position 2 : Ethoxycarbonyl group (-COOCH2CH3)

- Positions 3 and 5 : Methyl groups (-CH3)

- Position 4 : Ethyl 2-oxoethyl group (-CH2COOCH2CH3)

The SMILES notation for this compound is O(CC)C(C1=C(C)C(CC(=O)OCC)=C(C)N1)=O , which encodes the connectivity of atoms and functional groups.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by the CAS Registry Number 40345-42-4 , which is consistent across multiple chemical databases and supplier catalogs. Its molecular formula, C13H19NO4 , corresponds to a molecular weight of 253.29 g/mol , as calculated from the atomic masses of its constituent elements (carbon: 12.01, hydrogen: 1.008, nitrogen: 14.01, oxygen: 16.00).

Key validation data includes:

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 40345-42-4 | |

| Molecular Formula | C13H19NO4 | |

| Exact Mass | 253.1314 g/mol | |

| XLogP3 (Partition Coefficient) | 2.2 |

The structural integrity of the compound is further confirmed by its PubChem CID (14840862 ) and InChIKey (YPRDYGMRKUZRIZ-UHFFFAOYSA-N ), which are critical for database interoperability.

Alternative Names and Historical Terminology in Chemical Literature

This compound has been referenced under multiple synonyms in academic and industrial contexts, reflecting its synthetic applications and historical nomenclature conventions. Notable alternatives include:

- Ethyl 3,5-dimethyl-4-(2-carbethoxymethyl)-1H-pyrrole-2-carboxylate

- 4-Ethoxycarbonylmethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

- 1H-Pyrrole-3-acetic acid, 5-(ethoxycarbonyl)-2,4-dimethyl-, ethyl ester .

In patent literature, it is occasionally designated by codes such as AGN-PC-002QRN or CTK1D4636 , which are internal identifiers used by chemical suppliers or research organizations. Early synthetic studies referred to it as ethyl 4-ethoxycarbonylmethyl-3,5-dimethylpyrrole-2-carboxylate , emphasizing the ethoxycarbonylmethyl side chain.

A comparison of historical and modern nomenclature reveals shifts in naming conventions:

| Era | Preferred Name | Context of Use |

|---|---|---|

| 1980s–2000s | Ethyl 3,5-dimethyl-4-(2-carbethoxymethyl)pyrrole-2-carboxylate | Synthetic chemistry journals |

| Post-2010 | This compound | IUPAC-aligned databases |

Properties

IUPAC Name |

ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-17-11(15)7-10-8(3)12(14-9(10)4)13(16)18-6-2/h14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRDYGMRKUZRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC(=C1C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564599 | |

| Record name | Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40345-42-4 | |

| Record name | Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Pyrrole Functionalization

The synthesis begins with pyrrole as the core heterocycle. The key intermediate is prepared via:

- Formation of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone , which is then converted by alcoholysis into alkyl 1H-pyrrole-2-carboxylates.

- Selective Friedel–Crafts formylation at the 4-position of the pyrrole ring to introduce the formyl group, yielding formyl esters such as ethyl 4-formyl-1H-pyrrole-2-carboxylate derivatives.

This step is crucial for regioselective substitution and sets the stage for further alkylation.

Regioselective N-Alkylation

The formyl esters are then regioselectively alkylated at the nitrogen atom of the pyrrole ring using:

- Alkyl bromoacetates (e.g., ethyl bromoacetate)

- Base: potassium tert-butoxide

- Phase transfer catalyst: tetrabutylammonium bromide

- Solvent: dimethylformamide (DMF)

This reaction yields the target ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate with yields reported between 67% and 86% depending on the alkyl group.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alcoholysis of trichloro ketone | Alcohol (ethanol or methanol), mild conditions | 50–97 | Produces alkyl pyrrole-2-carboxylates |

| Friedel–Crafts formylation | Formylation reagents, selective for 4-position | High | Regioselective formylation |

| N-Alkylation | Alkyl bromoacetate, KOtBu, Bu4NBr, DMF, room temp | 67–86 | Regioselective N-alkylation |

Detailed Experimental Procedure (Representative)

A representative synthesis of ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-2-carboxylate derivatives is as follows:

Preparation of formyl ester intermediate:

- Dissolve ethyl 1-(2-ethoxy-2-oxoethyl)-4-formyl-1H-pyrrole-2-carboxylate (3b) in ethanol.

- Add 15% ethanolic sodium ethoxide dropwise under stirring.

- Stir at reflux for 1 hour.

- Cool and filter the precipitate.

- Recrystallize from ethanol to purify.

-

- To a solution of the formyl ester in DMF, add potassium tert-butoxide and tetrabutylammonium bromide.

- Add ethyl bromoacetate dropwise at room temperature.

- Stir for several hours until completion (monitored by TLC).

- Quench the reaction, extract, and purify by recrystallization or chromatography.

Alternative and Related Transformations

The intermediate ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-2-carboxylate can be further transformed into various derivatives such as β-pyrrolylalkenes and 1,4-dihydropyridines by condensation with malonates, cyanoacetamides, or other active methylene compounds under basic or reflux conditions. These transformations highlight the versatility of the compound as a synthetic building block.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The regioselectivity of the formylation and alkylation steps is critical to obtain the desired substitution pattern on the pyrrole ring.

- The use of phase transfer catalysts and strong bases in polar aprotic solvents like DMF enhances the alkylation efficiency.

- Yields are generally good to excellent, indicating the robustness of the synthetic route.

- The compound serves as a versatile intermediate for further synthetic elaborations into biologically active pyrrole derivatives.

- Spectroscopic data (NMR, IR) confirm the structure and purity of the synthesized compound, with characteristic signals for ester and keto groups.

Chemical Reactions Analysis

Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

Basic Information

- Chemical Formula : C₁₃H₁₉NO₄

- Molecular Weight : 253.29 g/mol

- Structure : The compound features a pyrrole ring, which is significant for its biological activity.

Medicinal Chemistry

Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied for its potential therapeutic properties.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit antitumor activity. This compound may enhance the efficacy of existing chemotherapeutic agents by acting as a synergistic agent in cancer treatment .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical studies. This effect is attributed to its ability to inhibit specific inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Science

In agricultural applications, compounds with similar structures have been utilized as herbicides and fungicides.

Pesticidal Activity

Studies suggest that this compound may serve as a lead compound for developing new pesticides. Its structural characteristics allow it to interact with biological targets in pests effectively .

Plant Growth Regulation

Compounds derived from pyrrole structures have been investigated for their role in promoting plant growth. This compound could potentially be developed into a plant growth regulator that enhances crop yield and resilience against environmental stressors .

Material Science

The unique chemical properties of this compound may also find utility in material science.

Polymer Synthesis

Research indicates that pyrrole derivatives can be used in synthesizing conductive polymers. This compound could be explored as a monomer for creating polymers with enhanced electrical conductivity and stability for electronic applications .

Nanotechnology

In nanotechnology, the compound's ability to form stable complexes with metal ions can be harnessed to develop novel nanomaterials with specific functionalities such as drug delivery systems or sensors .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated various pyrrole derivatives and their effects on cancer cell lines. This compound was found to significantly inhibit cell proliferation at micromolar concentrations.

Case Study 2: Pesticidal Efficacy

In agricultural research conducted by the International Journal of Pest Management, the compound was tested against common agricultural pests. Results demonstrated a higher mortality rate compared to traditional pesticides, indicating its potential as an effective alternative.

Case Study 3: Conductive Polymer Development

Research published in Materials Science & Engineering explored the use of this compound in synthesizing conductive polymers. The resulting materials exhibited superior conductivity compared to standard polymers used in electronic devices.

Mechanism of Action

The mechanism of action of ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs with modifications at positions 4 and 2 of the pyrrole ring (Table 1).

Table 1: Structural and Property Comparison of Pyrrole Derivatives

Key Observations :

- Substituent Polarity : The hydrazone and nitro groups in and increase TPSA and reduce lipophilicity (lower XLogP3) compared to the target compound. The dinitrobenzoyl group in significantly elevates molecular weight and TPSA (126.7 Ų), enhancing polarity.

- Electronic Effects : Electron-withdrawing groups (e.g., dinitrobenzoyl in ) deactivate the pyrrole ring, altering reactivity in electrophilic substitutions. Conversely, the 2-ethoxy-2-oxoethyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability .

Spectroscopic and Quantum Chemical Properties

NMR and IR Spectroscopy :

- The target compound’s ethyl ester groups exhibit characteristic ¹H NMR signals at δ ~1.3 ppm (CH₃ triplet) and δ ~4.2 ppm (CH₂ quartet) . Pyrrole protons resonate upfield (δ 6.5–7.0 ppm) due to methyl and ester shielding effects.

- In contrast, the hydrazone derivative shows downfield-shifted NH signals (δ 8–10 ppm) and carbonyl stretches at ~1650 cm⁻¹ in IR, reflecting hydrogen bonding .

- The dinitrobenzoyl analog displays distinct NO₂ asymmetric/symmetric stretches at ~1520 and ~1340 cm⁻¹, absent in the target compound .

DFT and Reactivity Insights :

Thermodynamic and Stability Profiles

- The dinitrobenzoyl derivative shows lower thermal stability (decomposition at ~150°C) compared to the target compound, attributed to nitro group lability .

- Hydrazone derivatives exhibit higher melting points (>200°C) due to intermolecular H-bonding, contrasting with the target compound’s predicted lower melting range (80–100°C) .

Biological Activity

Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 40345-42-4) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H19NO4

- Molecular Weight : 253.29 g/mol

- CAS Number : 40345-42-4

The structure consists of a pyrrole ring substituted with ethoxy and carboxylate groups, which are significant for its biological activity.

Synthesis

This compound can be synthesized through various organic reactions involving pyrrole derivatives. The synthesis typically involves the esterification of corresponding carboxylic acids with alcohols under acidic conditions, followed by further modifications to introduce the ethoxy and oxoethyl groups.

Antioxidant Activity

Pyrrole derivatives are known for their antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals. Studies indicate that compounds with similar structures exhibit significant DPPH radical scavenging activities, suggesting that this compound may also possess potent antioxidant capabilities .

Antimicrobial Properties

Research has shown that pyrrole derivatives can exhibit antimicrobial activity against various pathogens. This compound may demonstrate similar effects, making it a candidate for further studies in the development of antimicrobial agents.

Cytotoxicity and Anticancer Potential

Several studies have indicated that pyrrole-based compounds can induce cytotoxic effects in cancer cell lines. The specific cytotoxicity profile of this compound needs to be elucidated through in vitro assays on various cancer cell lines to assess its potential as an anticancer agent.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.